Uzarigenin digitaloside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

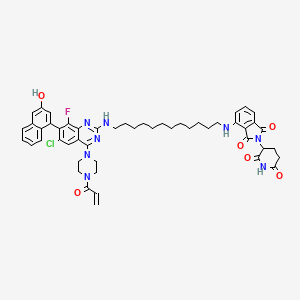

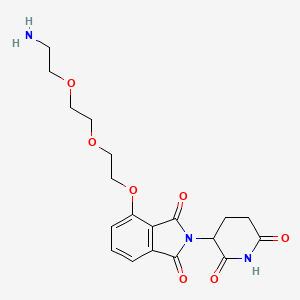

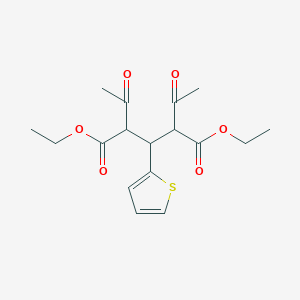

Uzarigenin digitaloside is a natural product belonging to the class of cardiac glycosides. It is derived from the Uzara plant (Xysmalobium undulatum), which is part of the milkweed family (Asclepiadoideae). This compound has been known for its medicinal use for centuries, particularly in African folk medicine, where it was used to treat wounds, diarrhea, spasms, menstrual cramps, and headaches . Unlike other cardiac glycosides such as digitoxin, this compound has a lower cardiotonic effect, reducing the likelihood of intoxication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The semisynthesis of uzarigenin digitaloside involves several steps starting from the broadly available epi-androsterone. The synthetic strategy includes the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation. The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the semisynthesis approach provides a scalable route for its production. The use of widely available starting materials and moderate to high-yielding reactions makes this method suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Uzarigenin digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitutionThe Stille-cross-coupling reaction is employed for the installation of the butenolide ring at C-17, followed by stereoselective hydrogenation .

Common Reagents and Conditions:

Oxidation: Mukaiyama oxidation

Coupling Reaction: Stille-cross-coupling

Hydrogenation: Stereoselective hydrogenation

Major Products: The major products formed from these reactions include uzarigenin and its diastereoisomer allo-uzarigenin .

Aplicaciones Científicas De Investigación

Uzarigenin digitaloside is primarily used in scientific research related to life sciences. Its applications span across various fields, including:

Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.

Biology: Investigated for its potential biological activities, including its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mecanismo De Acción

The mechanism of action of uzarigenin digitaloside involves its interaction with molecular targets and pathways associated with cardiac glycosides. It exerts its effects by inhibiting the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and other physiological effects .

Comparación Con Compuestos Similares

Digitoxin: Another cardiac glycoside with a higher cardiotonic effect.

Calotropin: A cardenolide with structural similarities to uzarigenin.

Allo-uzarigenin: A diastereoisomer of uzarigenin with similar properties.

Uniqueness: Uzarigenin digitaloside is unique due to its lower cardiotonic effect compared to other cardiac glycosides like digitoxin. This makes it a safer option for medicinal use, reducing the risk of intoxication .

Propiedades

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871644 |

Source

|

| Record name | 3-[(6-Deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)

![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)

![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)